Cas no 1805017-02-0 (2,3-Bis(trifluoromethyl)-6-iodophenol)

2,3-Bis(trifluoromethyl)-6-iodophenol is a fluorinated aromatic compound featuring both trifluoromethyl and iodine substituents on a phenolic scaffold. The presence of electron-withdrawing trifluoromethyl groups enhances its stability and reactivity, making it valuable in organofluorine chemistry and cross-coupling reactions. The iodine moiety serves as a versatile handle for further functionalization via metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated intermediates are often sought for their metabolic stability and lipophilicity. Its well-defined structure and reactivity profile make it a reliable building block for synthesizing complex fluorinated molecules.
2,3-Bis(trifluoromethyl)-6-iodophenol structure
1805017-02-0 structure
Product name:2,3-Bis(trifluoromethyl)-6-iodophenol
CAS No:1805017-02-0
MF:C8H3F6IO
MW:356.003715753555
CID:4962438

2,3-Bis(trifluoromethyl)-6-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(trifluoromethyl)-6-iodophenol
    • Inchi: 1S/C8H3F6IO/c9-7(10,11)3-1-2-4(15)6(16)5(3)8(12,13)14/h1-2,16H
    • InChI Key: WRKIUAONKNSZPJ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(F)(F)F)=C(C(F)(F)F)C=1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 250
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2

2,3-Bis(trifluoromethyl)-6-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014004064-1g
2,3-Bis(trifluoromethyl)-6-iodophenol
1805017-02-0 97%
1g
1,475.10 USD 2021-06-22

Additional information on 2,3-Bis(trifluoromethyl)-6-iodophenol

2,3-Bis(trifluoromethyl)-6-iodophenol: A Comprehensive Overview

2,3-Bis(trifluoromethyl)-6-iodophenol (CAS No. 1805017-02-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to the 2 and 3 positions of a phenolic ring, with an iodine atom at the 6 position. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 2,3-Bis(trifluoromethyl)-6-iodophenol involves a multi-step process that typically begins with the preparation of a suitable aromatic precursor. Recent advancements in cross-coupling reactions, such as the Suzuki-Miyaura reaction, have enabled more efficient and selective methods for introducing the trifluoromethyl groups and iodine atom onto the phenolic ring. These methods not only enhance the purity of the final product but also reduce the environmental footprint of the synthesis process.

One of the most notable applications of 2,3-Bis(trifluoromethyl)-6-iodophenol is in the development of antiviral agents. Researchers have demonstrated that this compound exhibits potent activity against several enveloped viruses, including influenza and Zika virus. The trifluoromethyl groups are believed to play a critical role in stabilizing the molecule's interaction with viral envelope proteins, thereby inhibiting viral entry into host cells.

In addition to its antiviral properties, 2,3-Bis(trifluoromethyl)-6-iodophenol has also shown promise in cancer therapy. Preclinical studies have revealed that this compound can selectively target cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. The iodine atom at the 6 position is thought to contribute to its ability to penetrate cellular membranes and localize within specific organelles, enhancing its therapeutic efficacy.

The electronic properties of 2,3-Bis(trifluoromethyl)-6-iodophenol make it an attractive candidate for use in organic electronics. Its ability to act as both an electron donor and acceptor under different conditions has led to its incorporation into materials for flexible electronics and organic light-emitting diodes (OLEDs). Recent breakthroughs in nanotechnology have further expanded its potential applications in this field.

From a structural standpoint, 2,3-Bis(trifluoromethyl)-6-iodophenol exhibits a high degree of symmetry due to the placement of its substituents. This symmetry not only influences its physical properties but also plays a role in its chemical reactivity. For instance, the trifluoromethyl groups are highly electron-withdrawing, which can stabilize certain reactive intermediates during chemical transformations.

Recent studies have also explored the use of 2,3-Bis(trifluoromethyl)-6-iodophenol as a building block for constructing more complex molecular architectures. Its ability to undergo various types of coupling reactions has facilitated its integration into larger frameworks with tailored functionalities. This versatility underscores its importance as a key intermediate in modern organic synthesis.

In conclusion, 2,3-Bis(trifluoromethyl)-6-iodophenol (CAS No. 1805017-02-0) is a multifaceted compound with applications spanning multiple disciplines. Its unique structure and reactivity continue to drive innovative research across academia and industry alike. As our understanding of this compound deepens, it is likely to find even more diverse uses in fields ranging from drug discovery to advanced materials development.

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